molecular formula C14H21NO3 B13117057 Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate

Cat. No.: B13117057
M. Wt: 251.32 g/mol
InChI Key: WXESUKBIGWUKFU-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate is a chiral building block of high value to organic chemistry and pharmaceutical research. This compound features both a tert-butyl ester group, which protects the carboxylic acid functionality, and a free amino group, making it a versatile intermediate for the controlled synthesis of more complex peptide structures and active pharmaceutical ingredients (APIs). The benzyloxy side chain introduces an ether functionality that can influence the compound's solubility and serve as a potential handle for further chemical modification. Compounds with similar structures, such as those with Boc-protected amines, are extensively used in the synthesis of complex molecules, including taxane derivatives like cabazitaxel, highlighting the importance of such protected amino acid derivatives in modern drug discovery . The (R)-enantiomer specification ensures stereochemical integrity in the development of chiral drugs and peptides. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylmethoxypropanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1

InChI Key

WXESUKBIGWUKFU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected amino acid.

    Formation of the Propanoate Backbone: The propanoate backbone is formed through esterification reactions, where the carboxylic acid group of the amino acid reacts with an alcohol derivative.

Industrial Production Methods

Industrial production of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts are employed to enhance the reaction rate and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to optimize the reaction efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl2-amino-3-(benzyloxy)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with oxo groups replacing the benzyloxy group.

    Reduced Derivatives: Compounds with hydroxyl groups replacing the benzyloxy group.

    Substituted Derivatives: Compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

Synthesis and Derivatives

The compound is synthesized through various methods, including Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is commonly used in peptide synthesis. The synthesis of constrained dipeptide units utilizing tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate has been documented, showcasing its utility in creating biologically active molecules .

Scientific Research Applications

  • Peptide Synthesis :
    • This compound serves as a building block for the synthesis of peptides, particularly in the formation of constrained dipeptides that exhibit enhanced biological activity. Research indicates that these dipeptides can be used to develop novel therapeutic agents targeting specific biological pathways .
  • Drug Development :
    • The compound's structure allows for modifications that can lead to the development of new drugs. For instance, derivatives of this compound have shown potential as inhibitors in various enzymatic reactions, making them candidates for further pharmacological studies .
  • Bioconjugation :
    • The presence of a benzyloxy group facilitates bioconjugation processes, which are crucial for attaching drugs to biomolecules or for creating targeted delivery systems in cancer therapy . This application highlights its importance in the field of targeted therapeutics.

Case Study 1: Synthesis of Constrained Dipeptides

A study focused on the synthesis of constrained dipeptide units using this compound demonstrated that these compounds exhibited improved binding affinity to their target proteins compared to their linear counterparts. This was attributed to the conformational rigidity provided by the tert-butyl group .

Case Study 2: Anticancer Activity

Research has explored the anticancer properties of compounds derived from this compound. One study reported that specific derivatives showed significant cytotoxic effects against various cancer cell lines, indicating potential for development into therapeutic agents .

Data Tables

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for constrained dipeptidesEnhanced biological activity observed
Drug DevelopmentModifications lead to potential inhibitorsCandidates for pharmacological studies
BioconjugationFacilitates attachment to biomoleculesImportant for targeted drug delivery systems
Anticancer ActivityDerivatives exhibit cytotoxic effectsSignificant effects against cancer cell lines

Mechanism of Action

The mechanism of action of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compound Name Key Substituents Molecular Formula logP Synthesis Yield Key Differences Reference
Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate Benzyloxy, tert-butyl, amino C₁₄H₂₁NO₃ (estimated) 1.669 88% Baseline for comparison
Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate Carbamoyl instead of benzyloxy C₁₆H₂₂N₂O₅ N/A N/A Carbamoyl group increases polarity; reduced lipophilicity
tert-Butyl (2S)-2-amino-3-(4-methylphenyl)propanoate 4-Methylphenyl instead of benzyloxy C₁₄H₂₁NO₂ N/A N/A Aromatic substituent lacks ether linkage; affects solubility
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate 4-Bromobenzyl C₁₆H₂₂BrNO₄ N/A N/A Bromine enhances reactivity for cross-coupling reactions

Key Insights :

  • The benzyloxy group in the target compound enhances stability compared to alkyl or halogenated analogs but may reduce solubility in polar solvents due to its hydrophobic nature .
  • Carbamoyl substituents (e.g., in ) introduce hydrogen-bonding sites, improving water solubility but complicating synthetic routes due to sensitivity to acidic/basic conditions.

Stereochemical Variants

Compound Name Configuration Molecular Formula Application Reference
This compound R C₁₄H₂₁NO₃ Asymmetric synthesis
tert-Butyl (2S)-3-(4-hydroxyphenyl)-2-[(tert-butoxycarbonyl)amino]propanoate S C₁₉H₂₉NO₅ Peptide backbone modification
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid R (carboxylic acid) C₁₄H₁₉NO₄ Acidic monomer for polymer synthesis

Key Insights :

  • The R-configuration in the target compound is critical for enantioselective reactions, as seen in organocatalytic alkylations .
  • S-configuration analogs (e.g., ) exhibit distinct crystallinity and bioavailability profiles due to altered spatial arrangements.

Functional Group Modifications

Compound Name Functional Groups Key Properties Reference
This compound Ester, benzyloxy ether Stable in basic conditions; cleavable via hydrogenolysis
(R)-3-(Boc-amino)-2-phenylpropionic acid Carboxylic acid Higher acidity (pKa ~3–4); used in solid-phase synthesis
(R)-tert-Butyl-2-(benzyloxycarbonylamino)-3-(ethylthio)propanoate Thioether Enhanced nucleophilicity; prone to oxidation

Key Insights :

  • Ester groups (target compound) offer superior stability over carboxylic acids, which require activation for coupling reactions .
  • Thioether analogs (e.g., ) are more reactive but less stable under oxidative conditions.

Biological Activity

Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and relevant research findings.

  • Molecular Formula : C14H21NO3
  • Molecular Weight : 251.33 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a benzyloxy group attached to a propanoate backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential role in modulating enzyme activity and influencing biochemical pathways. The compound may act as a substrate for specific enzymes involved in amino acid metabolism, which can lead to the formation of biologically active derivatives .

Biological Applications

  • Biochemical Pathways : Research indicates that this compound may play a role in several biochemical pathways, particularly those involving amino acids and their derivatives.
  • Therapeutic Potential : Investigations have been conducted into its therapeutic effects, with potential applications in drug synthesis for various diseases .
  • Enzyme Interactions : The compound has shown promise in studies focusing on enzyme inhibition and modulation, particularly regarding histone deacetylases (HDACs), which are critical in gene regulation .

In Vitro Studies

Recent studies have explored the efficacy of this compound in inhibiting specific enzymes. For instance, it has been evaluated alongside other compounds for its ability to inhibit HDAC isoforms, showing varying degrees of potency depending on the structural modifications made to the compound .

Case Studies

  • HDAC Inhibition : A study profiling azumamides, which share structural similarities with this compound, found that certain derivatives exhibited potent inhibitory effects against HDAC1–3 with IC50 values ranging from 14 to 67 nM . This suggests that structural features significantly influence biological activity.
  • Synthetic Pathways : The synthesis of this compound typically involves protecting the amino group followed by nucleophilic substitution to introduce the benzyloxy group. This synthetic strategy allows for the production of various derivatives that can be screened for biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 2-amino-3-phenylpropanoateSimilar backbone with phenyl instead of benzyloxyStudied for amino acid derivative activity
Methyl 2-amino-3-benzyloxypropanoateMethyl instead of tert-butylPotentially less stable but similar enzyme interactions

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